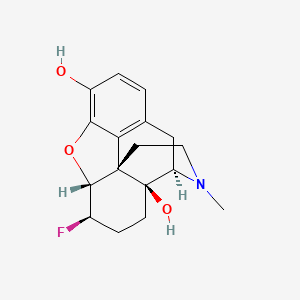

6-Fluoro-6-desoxyoxymorphone

Descripción

Structure

3D Structure

Propiedades

Número CAS |

92593-44-7 |

|---|---|

Fórmula molecular |

C17H20FNO3 |

Peso molecular |

305.34 g/mol |

Nombre IUPAC |

(4R,4aS,7R,7aR,12bS)-7-fluoro-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C17H20FNO3/c1-19-7-6-16-13-9-2-3-11(20)14(13)22-15(16)10(18)4-5-17(16,21)12(19)8-9/h2-3,10,12,15,20-21H,4-8H2,1H3/t10-,12-,15+,16+,17-/m1/s1 |

Clave InChI |

RHMYCVRHSNQERT-BGMJHJHJSA-N |

SMILES |

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)F |

SMILES isomérico |

CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)F |

SMILES canónico |

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)F |

Otros números CAS |

92593-44-7 |

Sinónimos |

6-fluoro-6-desoxyoxymorphone FOXY |

Origen del producto |

United States |

Chemical Synthesis and Structural Modification Strategies

Synthetic Pathways to 6-Fluoro-6-desoxyoxymorphone

The synthesis of this fluorinated morphinan (B1239233) is primarily achieved through the chemical transformation of closely related opioid structures.

This compound is a fluorinated derivative of oxymorphone. researchgate.netnih.gov The synthetic approach generally involves the modification of the C-6 hydroxyl group present in oxymorphone or its precursors. While direct synthesis details for this compound are not extensively published in readily available literature, analogous reactions in the morphine series provide a well-established blueprint for this transformation.

The stereochemistry at the C-6 position is a critical aspect of the synthesis, profoundly influencing the compound's interaction with opioid receptors. The reaction of sulfonate esters of morphinans (like tosylates) at the C-6 position with nucleophiles typically proceeds via an SN2 mechanism. mdpi.com This mechanism results in an inversion of configuration at the chiral center.

In the case of oxymorphone, the hydroxyl group is in the 6α-position. After converting this to a 6α-tosyloxy group, the subsequent SN2 attack by the fluoride (B91410) nucleophile occurs from the opposite face, leading to the formation of the 6β-fluoro derivative. mdpi.com This is why the resulting compound is specifically named 6-β-fluoro-6-desoxy-oxymorphone, often abbreviated as FOXY in research literature. researchgate.netnih.gov The stereochemical integrity of the rest of the morphinan core (at positions 5, 9, 13, and 14) is maintained throughout this synthetic sequence.

Design and Synthesis of this compound Derivatives

A significant driver for the synthesis of this compound has been the development of ligands for studying opioid receptors in vivo and in vitro.

The compound was originally developed as a potential ligand for Positron Emission Tomography (PET) scanning. nih.gov This application requires the incorporation of a positron-emitting radioisotope, such as Fluorine-18 (18F), into the molecule. The 110-minute half-life of 18F is well-suited for PET imaging studies. nih.gov

In addition to its potential as a PET ligand, a tritiated version, [3H]6-β-fluoro-6-desoxy-oxymorphone ([3H]FOXY), has been synthesized and utilized extensively as a research tool. researchgate.netnih.govnih.gov [3H]FOXY has been shown to be a highly selective ligand for mu (µ) opioid receptors, demonstrating low levels of non-specific binding, which makes it a powerful tool for in vitro receptor binding assays. nih.govnih.gov

Table 1: Radioisotopes Used in this compound Ligands

| Radioisotope | Symbol | Application | Research Findings |

|---|---|---|---|

| Tritium | 3H | In vitro receptor binding assays | [3H]FOXY selectively labels mu-opioid binding sites with high affinity and low nonspecific binding. researchgate.netnih.govnih.gov |

The radiosynthesis of 18F-labeled compounds like 6-[18F]Fluoro-6-desoxyoxymorphone necessitates the careful design and synthesis of a suitable precursor molecule. For nucleophilic radiofluorination, the precursor must contain a good leaving group at the position where the 18F atom is to be introduced.

Drawing parallels from the synthesis of other 18F-labeled opioid receptor radioligands, the precursor for [18F]FOXY would be an oxymorphone derivative with a leaving group at the C-6 position. researchgate.netresearchgate.net Effective leaving groups for this purpose include sulfonate esters like p-toluenesulfonates (tosylates), methanesulfonates (mesylates), or 4-nitrobenzenesulfonates (nosylates). nih.gov Research on other radiopharmaceuticals has shown that nosylated precursors can be more favorable for radiofluorination than their tosylated or mesylated counterparts. nih.gov To prevent unwanted side reactions, other reactive functional groups on the precursor, such as the phenolic hydroxyl at C-3, are typically protected with a group that can be easily removed after the radiofluorination step. researchgate.net

Table 2: Precursor Design for [¹⁸F]FOXY Radiosynthesis

| Component | Function | Examples |

|---|---|---|

| Core Structure | Oxymorphone Scaffold | 4,5α-Epoxy-3,14-dihydroxy-17-methylmorphinan-6-one base |

| Leaving Group at C-6 | Site for Nucleophilic 18F-Fluoride Attack | Tosyloxy, Mesyloxy, Nosyloxy nih.gov |

| Protecting Group at C-3 | Prevents side reactions at the phenolic hydroxyl | Trityl (Tr), Dimethoxytrityl (DMTr) researchgate.netnih.gov |

Advanced Synthetic Methodologies in Fluorinated Opioid Chemistry

The synthesis of fluorinated opioids benefits from broader advances in medicinal and synthetic chemistry. The incorporation of fluorine is a well-recognized strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties. nih.govnih.gov

For radiosynthesis, efficiency is paramount due to the short half-lives of isotopes like 18F. This has driven the development of one-pot, multi-step automated synthesis methods. researchgate.net Such methods streamline the process from radiofluorination to deprotection and final purification, maximizing radiochemical yield and minimizing synthesis time. The choice of precursor is critical; for example, the development of novel precursors with optimized leaving groups and protecting group strategies has been shown to significantly improve the accessibility and yield of PET radiopharmaceuticals. researchgate.netnih.gov These advanced methodologies are crucial for translating complex molecules like [18F]FOXY from chemical synthesis to clinical research applications.

Molecular Pharmacology and Opioid Receptor Interactions

Opioid Receptor Binding Kinetics and Affinity Profiling

The interaction of 6-Fluoro-6-desoxyoxymorphone with opioid receptors has been extensively characterized through various in vitro assays, particularly utilizing its tritiated form, [³H]this compound (also known as [³H]FOXY).

Ligand binding studies using membrane preparations from rat brains have been instrumental in elucidating the binding characteristics of this compound. In these studies, [³H]FOXY has been shown to be a highly selective ligand for the µ-opioid receptor. nih.govcapes.gov.brfrontiersin.org These experiments demonstrate that [³H]FOXY selectively labels µ-opiate binding sites in vitro. nih.govcapes.gov.br

One of the key findings from these studies is the observation of low nonspecific binding of [³H]FOXY, which makes it a powerful tool for specifically studying the µ-opioid receptor. nih.gov Scatchard plot analyses of [³H]FOXY binding have been reported to be somewhat curvilinear, which suggests the presence of more than one class of µ-binding sites. capes.gov.br This finding is consistent with the broader understanding of µ-opioid receptor heterogeneity.

Furthermore, studies have utilized site-directed alkylating agents to confirm the selectivity of [³H]FOXY. For instance, treatment with agents that selectively alkylate certain opioid receptor subtypes did not significantly affect the binding of [³H]FOXY to µ-receptors, further cementing its utility as a µ-selective probe. capes.gov.br

The dissociation constant (Kᵢ) is a measure of the affinity of a ligand for a receptor. While a specific table of Kᵢ values for this compound across all opioid receptor subtypes is not consistently reported in the literature, the high affinity for the µ-receptor is a recurrent theme. Pretreatment of rat brain membranes with certain compounds has been shown to increase the dissociation constant (Kd) of other µ-opioid ligands, indicating a change in binding affinity at the µ-receptor that can be studied using ligands like [³H]FOXY. nih.gov

The following table summarizes the conceptual findings regarding the binding affinity of this compound based on available research.

| Receptor Subtype | Binding Affinity (Conceptual) | Evidence |

| Mu (µ) | High | Consistently described as a high-affinity ligand in numerous binding studies. nih.govcapes.gov.brfrontiersin.org |

| Delta (δ) | Low / Negligible | Inferred from its high selectivity for the µ-receptor. painphysicianjournal.com |

| Kappa (κ) | Low / Negligible | Studies show that its binding is not significantly affected by agents targeting κ-receptors. capes.gov.brpainphysicianjournal.com |

Receptor Subtype Selectivity and Agonist/Antagonist Properties

The pharmacological profile of an opioid ligand is largely defined by its selectivity for different opioid receptor subtypes and its intrinsic activity (agonist, antagonist, or partial agonist) at these receptors.

This compound exhibits a high degree of selectivity for the µ-opioid receptor. nih.govcapes.gov.brfrontiersin.org This selectivity has been a key focus of research, as it allows for the specific investigation of µ-receptor function and distribution. The combination of high selectivity and low nonspecific binding makes its tritiated form, [³H]FOXY, a valuable research tool. nih.gov

Comparative binding studies have confirmed the µ-selectivity of this compound. For example, in studies using rat brain membranes, the presence of site-directed alkylating agents that target other receptor types did not significantly impact the binding of [³H]FOXY to µ-receptors. capes.gov.br Specifically, these agents did not significantly affect the binding of a known kappa receptor ligand, bremazocine, to kappa receptors, while [³H]FOXY binding remained selective for µ-sites. capes.gov.br This indicates a negligible interaction of this compound with kappa opioid receptors under these experimental conditions. While direct quantitative binding data for delta receptors is less explicitly detailed, the consistent emphasis on its high µ-selectivity implies a significantly lower affinity for both delta and kappa subtypes. painphysicianjournal.com

The table below provides a comparative overview of the selectivity profile of this compound.

| Feature | Mu (µ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor |

| Binding | High Affinity & Selective | Low Affinity | Low Affinity |

| Selectivity | Highly Selective | --- | --- |

Mechanisms of Receptor Interaction and Ligand Binding Site Characterization

Understanding how a ligand interacts with its receptor at a molecular level is crucial for rational drug design. Research on this compound has contributed to the characterization of the µ-opioid receptor binding site.

A significant finding is that [³H]FOXY can be utilized as a high-yield photoaffinity label for the µ-opioid receptor subtype. nih.gov Photoaffinity labeling is a powerful technique where a ligand containing a photo-reactive group is bound to its receptor and then covalently attached upon exposure to light. This allows for the identification and isolation of the ligand-binding protein. The successful use of [³H]FOXY as a photoaffinity label demonstrates its close proximity to the amino acid residues of the µ-opioid receptor's binding pocket.

While detailed molecular modeling studies specifically for this compound are not extensively published, the general mechanism of opioid binding to G-protein coupled receptors like the µ-opioid receptor involves the ligand settling into a binding pocket formed by several transmembrane helices. The interaction is stabilized by specific contacts, such as a salt bridge between the protonated amine of the ligand and a conserved aspartic acid residue in the receptor. mdpi.comescholarship.org The unique structural features of this compound, particularly the fluorine atom at the 6-position, likely influence its specific orientation and interactions within this binding pocket, contributing to its high affinity and selectivity.

Use of Site-Directed Alkylating Agents in Receptor Studies

Site-directed alkylating agents are invaluable tools for characterizing opioid receptor subtypes and their binding pockets. These agents form covalent bonds with the receptor, leading to irreversible inhibition and allowing researchers to differentiate between various receptor types and their specific binding sites. nih.govpnas.org

Studies have utilized the tritiated form of this compound, [3H]FOXY, in conjunction with site-directed alkylating agents to investigate its binding characteristics. nih.govnih.gov This research demonstrated that [3H]FOXY selectively labels μ-opioid receptor binding sites with high affinity and low nonspecific binding. nih.govnih.govcapes.gov.br The use of alkylating agents like BIT (for μ-receptors) and FIT (for δ-receptors) confirmed the high selectivity of [3H]FOXY for the μ-opioid receptor. nih.govresearchgate.net

Furthermore, experiments involving the alkylating agent NIH10236 showed that pretreatment of membranes with this agent resulted in a wash-resistant inhibition of [3H]this compound binding, indicating an irreversible interaction at the μ-opioid binding sites. nih.gov These studies highlight the utility of combining radiolabeled ligands like [3H]FOXY with site-directed alkylating agents to elucidate the specific interactions between a ligand and its receptor target. nih.govnih.gov

| Alkylating Agent | Receptor Selectivity | Effect on [3H]FOXY Binding | Reference |

| BIT | μ-opioid receptor | Inhibits | nih.govresearchgate.net |

| FIT | δ-opioid receptor | No significant effect | nih.govresearchgate.net |

| NIH10236 | μ and δ-opioid receptors | Wash-resistant inhibition | nih.gov |

Conformational Changes Induced by Ligand Binding

The binding of a ligand to a G protein-coupled receptor (GPCR), such as the μ-opioid receptor, initiates a cascade of conformational changes that are critical for receptor activation and subsequent signaling. mdpi.comnih.gov These structural rearrangements, particularly in the transmembrane helices, create a binding site for intracellular signaling proteins like G proteins and β-arrestins. nih.govescholarship.org

Upon agonist binding, a significant outward movement of transmembrane helix 6 (TM6) is a hallmark of μ-opioid receptor activation. escholarship.org This movement, along with more subtle shifts in TM5 and TM7, opens up an intracellular cavity necessary for G protein coupling. escholarship.org Molecular dynamics simulations have been instrumental in visualizing these dynamic processes, revealing how different ligands can stabilize distinct receptor conformations. escholarship.orgbiorxiv.org

While the global conformational changes upon activation are substantial, the alterations within the ligand-binding pocket itself can be more nuanced. escholarship.org Studies comparing agonist-bound and antagonist-bound structures show that many of the chemical contacts are similar, but subtle differences in ligand positioning can drive the receptor towards an active or inactive state. escholarship.org The dynamic nature of the μ-opioid receptor allows it to adopt multiple functionally important conformational states, and the specific conformation stabilized by a ligand like this compound dictates its downstream signaling effects. biorxiv.orgnih.gov

| Ligand Type | Key Conformational Change | Consequence | Reference |

| Agonist | Outward displacement of TM6 | Opens intracellular G protein binding site | escholarship.org |

| Antagonist | Stabilizes an inactive conformation | Prevents receptor activation | escholarship.org |

G-Protein Signaling and β-Arrestin Recruitment Pathways

The activation of opioid receptors by agonists triggers two primary intracellular signaling cascades: the G protein-mediated pathway, which is associated with the desired analgesic effects, and the β-arrestin recruitment pathway, which has been linked to adverse side effects. mdpi.commdpi.comnih.gov

Investigation of Ligand Bias in Opioid Receptor Activation

The concept of "ligand bias" or "functional selectivity" describes the ability of a ligand to preferentially activate one signaling pathway over another. mdpi.comnih.govmdpi.com A G protein-biased agonist would primarily activate the G protein pathway, potentially offering therapeutic benefits with fewer side effects. mdpi.comnih.gov This bias is thought to arise from the ligand's ability to stabilize a specific receptor conformation that favors coupling to either G proteins or β-arrestin. mdpi.comnih.govmdpi.com

Molecular dynamics simulations and structural studies have shown that G protein-biased ligands can induce distinct conformational states in the μ-opioid receptor compared to balanced or β-arrestin-biased ligands. mdpi.commdpi.combiorxiv.org For instance, the positioning of the ligand within the binding pocket can influence the conformation of the intracellular loops, which in turn determines the binding affinity for G proteins versus β-arrestin. nih.govpnas.org Research suggests that for some biased ligands, β-arrestin binding is hindered due to repositioning of TM6 in the cytoplasmic region. nih.govpnas.org The investigation into how compounds like this compound might exhibit bias is an active area of research, with the goal of developing safer and more effective opioid therapeutics. nih.gov

Functional Assays for Signaling Pathway Elucidation

A variety of functional assays are employed to dissect the signaling pathways activated by opioid ligands. These assays allow researchers to quantify the extent to which a compound activates G protein signaling versus β-arrestin recruitment. plos.orgelifesciences.org

Commonly Used Functional Assays:

[³⁵S]GTPγS Binding Assay: This assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation. It is a direct measure of G protein coupling. elifesciences.org

cAMP Inhibition Assay: Since μ-opioid receptors are coupled to Gi/o proteins, their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the reduction in cAMP as an indicator of G protein pathway activation. elifesciences.org

β-Arrestin Recruitment Assays: These assays, often utilizing techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Complementation (e.g., PathHunter), directly measure the recruitment of β-arrestin to the activated receptor. mdpi.comelifesciences.org

Dynamic Mass Redistribution (DMR) Assays: This label-free technology detects changes in the distribution of cellular matter that occur upon receptor activation, providing a holistic view of cellular signaling events. plos.org

MAP Kinase Activation Assays: Downstream of both G protein and β-arrestin pathways, the activation of mitogen-activated protein (MAP) kinases like ERK can be measured to assess signaling outcomes. ebi.ac.uknih.gov

By employing a panel of these functional assays, researchers can generate a comprehensive signaling profile for a given ligand, including its potential for biased agonism. plos.orgelifesciences.orgebi.ac.uk

| Assay | Pathway Measured | Principle | Reference |

| [³⁵S]GTPγS Binding | G Protein Activation | Measures binding of non-hydrolyzable GTP analog | elifesciences.org |

| cAMP Inhibition | G Protein Activation | Measures decrease in intracellular cAMP | elifesciences.org |

| β-Arrestin Recruitment (BRET/PathHunter) | β-Arrestin Recruitment | Measures proximity of β-arrestin to the receptor | mdpi.comelifesciences.org |

| Dynamic Mass Redistribution (DMR) | Global Cellular Signaling | Detects redistribution of cellular mass | plos.org |

| MAP Kinase Activation | Downstream Signaling | Measures phosphorylation of MAP kinases | ebi.ac.uknih.gov |

Structure Activity Relationship Sar Studies of 6 Fluoro 6 Desoxyoxymorphone and Analogues

Impact of C-6 Fluorination on Pharmacological Properties

Impact of C-6 Fluorination on Pharmacological Properties

Fluorination is a key strategy in medicinal chemistry to modulate a molecule's properties. researchgate.netnih.gov Substituting hydrogen with fluorine can alter lipophilicity, metabolic stability, and molecular conformation. researchgate.netbeilstein-journals.org In the context of morphinans, fluorination at the C-6 position significantly influences the compound's pharmacological profile. The inductive effects of the fluorine atom can decrease the pKa of the nearby tertiary amine, a modification that can be exploited to design drugs that are selectively protonated and active in the lower pH environment of inflamed tissues. beilstein-journals.orgchapman.educhapman.edu This pH-sensitive activation is a sophisticated design principle aimed at targeting analgesia to injured areas while minimizing central nervous system side effects. chapman.educhapman.edumarquette.edu

Influence on Receptor Affinity and Selectivity

Research has consistently shown that 6-Fluoro-6-desoxyoxymorphone, particularly its tritiated form ([³H]FOXY), is a highly selective ligand for the mu (μ) opioid receptor. nih.govnih.govresearchgate.net Studies using site-directed alkylating agents have confirmed that [³H]FOXY selectively labels μ-opioid binding sites in rat brain membranes with the advantage of low nonspecific binding. nih.govresearchgate.net This high selectivity makes it a powerful tool for studying the μ-opioid receptor. nih.govnih.gov

While the 6-hydroxyl group is not essential for high μ-opioid receptor affinity, its removal or substitution impacts binding. mdpi.com The deletion of the 6-carbonyl or 6-hydroxyl group, as seen in desomorphine, can lead to increased lipophilicity and, consequently, a higher binding affinity for opioid receptors. mdpi.comhelsinki.fi However, this can sometimes come at the cost of reduced selectivity for the μ-opioid receptor. helsinki.fi The introduction of a fluorine atom at C-6, as in this compound, successfully maintains high and selective affinity for the μ-receptor. nih.gov

| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity |

| Δ⁷-desoxymorphine | μOR | 2.9 | δ/μ = 4, κ/μ = 16 |

| δOR | 11.8 | ||

| κOR | 44.5 | ||

| Δ⁷-desoxycodeine | μOR | 305 | δ/μ = 15, κ/μ = 10 |

| δOR | 4520 | ||

| κOR | 3090 | ||

| Oxymorphone | μOR | 0.97 | High μ-selectivity |

This table presents binding affinity data for related morphinan (B1239233) compounds, illustrating the impact of structural changes on receptor interaction. Data sourced from references mdpi.comacs.org.

Effects on Ligand Potency

Modifications at the C-6 position of the morphinan skeleton are known to influence analgesic potency. Derivatives that lack a group at the C-6 position, such as 6-desoxymorphine (B10793349) (desomorphine), exhibit significantly higher analgesic potency—approximately 8 to 10 times that of morphine. mdpi.com This increase in potency is correlated with higher binding affinity and increased lipophilicity, which may enhance brain penetration. mdpi.comhelsinki.fi While specific potency data for this compound is not detailed in the provided context, the structural similarity to highly potent 6-desoxy compounds suggests its potential as a potent opioid ligand. The strategic placement of fluorine can also enhance potency by creating favorable interactions within the receptor binding pocket. mdpi.comnih.gov

Structure-Function Relationships of the Morphinan Skeleton

The morphinan skeleton is a rigid polycyclic structure that provides the fundamental framework for many opioids. oup.comnii.ac.jp It contains multiple interaction points, or pharmacophores, that are crucial for binding to opioid receptors. nii.ac.jp Key features include a tertiary amine that forms a critical salt-bridge interaction with a conserved aspartate residue (Asp147) in the receptor, and a phenolic hydroxyl group on the A-ring which is also vital for high-affinity binding. acs.orgnii.ac.jp

Design Principles for Modulating Opioid Receptor Interaction through Structural Changes

The primary goal in modern opioid design is to create safer analgesics that retain efficacy while minimizing adverse effects like respiratory depression, constipation, and addiction. nih.gov Several innovative design principles guide this effort:

Biased Agonism (Functional Selectivity): Opioid receptors can signal through multiple intracellular pathways, primarily the G-protein pathway (associated with analgesia) and the β-arrestin pathway (linked to side effects). nih.govacs.org Biased agonists are ligands designed to selectively activate the G-protein pathway over the β-arrestin pathway. acs.orgmdpi.com This is achieved by designing molecules that stabilize a specific receptor conformation, favoring coupling to G-proteins. mdpi.com Analysis of ligand-receptor interactions has revealed that strong interactions with certain residues (e.g., Y7.43, D3.32) lead to higher β-arrestin activity, while engagement with others (e.g., Y3.33) reduces it. acs.org

Allosteric Modulation: Instead of binding to the primary (orthosteric) site where endogenous opioids bind, allosteric modulators bind to a separate, topographically distinct site on the receptor. nih.govpnas.org Positive allosteric modulators (PAMs) can enhance the effect of endogenous opioids that are released in response to pain, without directly activating the receptor themselves. pnas.org This approach offers the potential for analgesia that is localized to pain states, thereby reducing the risk of widespread side effects. pnas.org

Multifunctional Ligands: This strategy involves designing a single molecule that can interact with multiple opioid receptors (e.g., μ, δ, and κ) or with both an opioid receptor and a non-opioid receptor. mdpi.comnih.gov For example, a mixed μ-opioid receptor (μOR) agonist/nociceptin receptor (NOP) agonist could balance the analgesic effects of μOR activation with the counteracting properties of NOP activation on reward pathways. nih.gov

pH-Sensitive Targeting: As mentioned previously, introducing fluorine atoms can lower the pKa of the ligand's amine group. beilstein-journals.orgmarquette.edu This makes the compound more likely to be protonated (and thus active) in the slightly acidic environment of inflamed or injured tissues compared to the physiological pH of healthy tissues, including the brain. chapman.edumarquette.edu This principle aims to create peripherally restricted or tissue-selective analgesics.

| Compound | Calculated pKa | IC50 (cAMP) pH 7.4 (nM) | IC50 (cAMP) pH 6.5 (nM) | pH Ratio (7.4/6.5) |

| Fentanyl | 8.00 | 11.2 | 5.8 | 1.9 |

| NFEPP (6a) | 7.22 | 22.8 | 2.7 | 8.2 |

| RR-49 (12a) | 6.60 | 36.4 | 1.9 | 19.0 |

| 12c | 6.94 | 17.1 | 4.3 | 4.0 |

This table shows how fluorination affects the pKa of fentanyl analogs and their resulting pH sensitivity in a functional assay. A higher pH ratio indicates greater potency at the lower pH typical of inflamed tissue. Data sourced from reference marquette.edu.

Computational Approaches in SAR Analysis

Computational modeling has become an indispensable tool in modern drug discovery, allowing for the rational design and analysis of new compounds. acs.org These methods provide insights into the molecular interactions that govern a ligand's activity and selectivity.

Molecular Docking and Dynamics: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's binding site. acs.org This is often followed by molecular dynamics (MD) simulations, which simulate the movements of the ligand and receptor over time, providing a more dynamic picture of the interaction. acs.orgplos.org These techniques have been used to analyze the SAR of 14-oxygenated N-methylmorphinan-6-ones, revealing the crucial role of ligand orientation and the subtle interplay between substituents in determining pharmacological profiles. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. acs.org These models can be used to predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to bind to a specific receptor. A pharmacophore for biased agonism at the μ-opioid receptor has been proposed based on computational simulations. acs.org

Quantum Chemistry Calculations: Methods like electronic structure calculations are used to determine fundamental properties of molecules, such as their theoretical pKa. chapman.edu This information is critical for designing pH-sensitive ligands. chapman.educhapman.edu

These computational approaches allow researchers to screen large virtual libraries of compounds, prioritize candidates for synthesis, and gain a deeper understanding of the structure-activity relationships that guide the development of safer and more effective opioid analgesics. acs.orgacs.org

Preclinical Pharmacological and Mechanistic Investigations

In Vitro Experimental Models for Receptor Characterization

The in vitro characterization of 6-fluoro-6-desoxyoxymorphone has been foundational in understanding its pharmacological profile. These studies have primarily utilized tissue homogenates to explore its binding characteristics.

Cell-Based Assays Utilizing Opioid Receptor Expressing Cells (e.g., CHO, HEK Cells)

Primary Cell and Tissue Culture Models

Information regarding the application of this compound in primary cell or tissue culture models, such as primary neurons, is not extensively documented in published research.

In Vivo Non-Human Animal Models in Pharmacology Research

In vivo studies and ex vivo analyses using animal models have been crucial in elucidating the pharmacological properties of this compound, particularly its selectivity and potential for imaging applications.

Assessment of Ligand-Receptor Interactions in Rodent Brain Regions

The tritiated form of this compound, [3H]this compound (commonly referred to as [3H]FOXY), has been instrumental in characterizing mu-opioid receptor binding sites in rodent brain tissue. nih.gov Early studies demonstrated that [3H]FOXY is a highly selective ligand for the mu-opioid receptor, exhibiting low levels of nonspecific binding. nih.govnih.gov This high selectivity makes it a valuable tool for studying this receptor subtype with minimal interference from delta or kappa-opioid receptors. nih.gov

Binding assays conducted with [3H]FOXY on rat brain membranes have revealed important characteristics of the mu-opioid receptor. Scatchard plot analysis of [3H]FOXY binding was found to be curvilinear, which suggests the presence of more than one class of mu-opioid binding sites. nih.gov Further investigations using site-directed alkylating agents have confirmed that [3H]FOXY selectively labels mu-opioid binding sites in vitro. nih.gov

Notably, [3H]FOXY has also been successfully utilized as a high-yield photoaffinity label for the mu-opioid receptor. nih.gov This property allows for the covalent labeling of the receptor, which is a powerful technique for studying receptor structure and protein-protein interactions. nih.gov Comparative studies have indicated that while both [3H]FOXY and the classic mu-opioid agonist peptide [3H]DAGO selectively label mu-opioid receptors, they do so in a different manner, suggesting they may recognize different conformational states or domains of the receptor. nih.gov

Interactive Data Table: [3H]FOXY Binding Characteristics in Rat Brain Membranes

| Parameter | Finding | Reference |

| Selectivity | High selectivity for mu-opioid receptors. | nih.govnih.gov |

| Nonspecific Binding | Low levels of nonspecific binding observed. | nih.govnih.gov |

| Scatchard Analysis | Curvilinear plots suggesting multiple mu binding sites. | nih.gov |

| Photoaffinity Labeling | Can be used as a high-yield photoaffinity label. | nih.gov |

Use of Animal Models for Evaluating Receptor Occupancy and Distribution

This compound was originally developed with the goal of creating a ligand suitable for positron emission tomography (PET) scanning. nih.gov The introduction of a fluorine atom allows for radiolabeling with the positron-emitting isotope fluorine-18, which would enable non-invasive in vivo imaging of mu-opioid receptor distribution and occupancy in the brain. While the initial development was aimed at this application, detailed in vivo receptor occupancy studies or distribution maps in animal models using a radiolabeled version of this compound are not extensively detailed in the available literature.

Metabolic Pathways in Non Human Biological Systems

In Vitro Metabolism Studies Using Liver Microsomes or Hepatocytes (non-human)

No published studies were identified that investigated the in vitro metabolism of 6-Fluoro-6-desoxyoxymorphone using non-human liver microsomes or hepatocytes.

Identification and Characterization of Metabolites in Preclinical Animal Models

No published studies were identified that reported the identification and characterization of metabolites of this compound in any preclinical animal models.

Analytical Methodologies for Research Application

Quantitative Bioanalytical Methods for Compound Measurement in Research Samples

The accurate measurement of 6-Fluoro-6-desoxyoxymorphone in research samples, such as biological fluids and tissues, is paramount. This is typically achieved through highly sensitive and specific analytical techniques.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Techniques

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the quantitative analysis of novel synthetic opioids, including fluorinated analogs like this compound, in biological samples. uniroma1.itoup.comojp.govacs.org This technique offers exceptional sensitivity and selectivity, which is crucial when dealing with complex matrices and low analyte concentrations. nih.gov

The methodology involves separating the compound of interest from other components in the sample using liquid chromatography, followed by detection and quantification based on its mass-to-charge ratio by the mass spectrometer. acs.org For similar novel synthetic opioids, methods have been developed with limits of detection (LOD) and quantification (LOQ) in the sub-ng/mL to pg/mg range, demonstrating the high sensitivity of this technique. researchgate.netuzh.ch For instance, a validated method for 25 novel synthetic opioids in hair samples achieved LODs as low as 0.1 pg/mg. uzh.ch In whole blood analysis of fentanyl analogs, LODs have been reported in the range of 0.017–0.056 ng/mL. acs.org

The selection of appropriate mobile phases, columns, and MS parameters is critical for optimal performance. A typical setup might involve a biphenyl (B1667301) or C18 column with a gradient elution using mobile phases consisting of ammonium (B1175870) formate (B1220265) and formic acid in water and acetonitrile (B52724). acs.orgmdpi.com The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to enhance specificity and sensitivity. scielo.brnih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for Analysis of Novel Opioids

| Parameter | Typical Value/Condition | Source |

| Chromatography System | UHPLC or HPLC | uniroma1.itscielo.br |

| Column | Biphenyl or C18, various dimensions | acs.orgmdpi.com |

| Mobile Phase A | 0.1% Formic acid in water, often with ammonium formate | acs.orgscielo.br |

| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol | acs.orgscielo.brnih.gov |

| Flow Rate | 0.3 - 0.5 mL/min | scielo.brnih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive mode | acs.org |

| MS Detection | Triple Quadrupole (QqQ) or QTRAP | uzh.chscielo.br |

| Scan Type | Multiple Reaction Monitoring (MRM) | scielo.brnih.gov |

Radiometric Quantification Methods (e.g., Scintillation Counting)

Radiometric methods are instrumental in receptor binding assays, a cornerstone of pharmacological research. For this compound, its tritiated form, [³H]this compound (also known as [³H]FOXY), serves as a valuable radioligand. nih.gov This allows for the direct quantification of the compound bound to opioid receptors through techniques like scintillation counting.

In these assays, brain membrane preparations or other tissues containing opioid receptors are incubated with [³H]FOXY. nih.gov After incubation, the bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity in the filter-bound material, which represents the ligand-receptor complexes, is then quantified using a liquid scintillation counter. This provides data on the binding affinity (Kd) and the density of receptors (Bmax).

Studies have shown that [³H]FOXY is a high-affinity and selective ligand for the µ-opioid receptor, with low levels of nonspecific binding, making it an excellent tool for characterizing this receptor subtype. nih.gov Furthermore, [³H]FOXY has been utilized as a photoaffinity label, which upon photolysis, forms a covalent bond with the receptor, enabling further biochemical characterization. nih.gov

Method Validation for Research-Grade Quantification

To ensure the reliability and accuracy of quantitative data, analytical methods must undergo rigorous validation. uzh.chnih.gov This process establishes the performance characteristics of the method and is guided by regulatory bodies and scientific working groups. ojp.gov For research-grade quantification of this compound, validation would encompass the following key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov

Linearity: The range over which the instrument response is directly proportional to the analyte concentration. Calibration curves are generated, and the coefficient of determination (r²) should be close to 1. scielo.brnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. researchgate.netnih.gov These are typically assessed at multiple concentration levels (low, medium, and high QC). acs.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. acs.orgresearchgate.netnih.gov

Recovery and Matrix Effects: Recovery assesses the efficiency of the extraction process, while matrix effects evaluate the influence of co-eluting matrix components on the analyte's ionization. acs.orgnih.gov

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions is evaluated. uzh.ch

Table 2: Typical Method Validation Parameters for Novel Opioid Quantification

| Parameter | Acceptance Criteria | Source |

| Linearity (r²) | ≥ 0.99 | nih.gov |

| Accuracy (Bias) | Typically within ±15-20% | oup.comacs.org |

| Precision (CV%) | Typically within ±15-20% | oup.comresearchgate.net |

| Recovery | Consistent and reproducible | nih.gov |

| Matrix Effect | Within acceptable limits (e.g., 80-120%) | oup.com |

Application of Advanced Spectroscopic Techniques in Structural Elucidation

The definitive confirmation of the chemical structure of this compound relies on a combination of advanced spectroscopic techniques. researchgate.net These methods provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

Mass Spectrometry (MS) provides information about the mass of the molecule and its fragmentation pattern. google.comnptel.ac.in High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the parent ion with high accuracy, confirming the molecular formula. mdpi.com The fragmentation pattern observed in the MS/MS spectrum provides further structural information, as the molecule breaks apart in a predictable manner, allowing for the identification of key structural motifs. uniroma1.itacs.org

Infrared (IR) spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. researchgate.net For this compound, IR spectroscopy would show characteristic absorptions for the hydroxyl, ketone, and ether functional groups, as well as vibrations associated with the carbon-fluorine bond.

Table 3: Spectroscopic Data for Structural Elucidation

| Technique | Information Provided | Relevance to this compound |

| ¹H NMR | Proton environment and connectivity | Confirms proton skeleton, stereochemistry |

| ¹³C NMR | Carbon framework | Confirms carbon skeleton |

| ¹⁹F NMR | Fluorine environment | Direct detection and confirmation of fluorine position |

| 2D NMR (COSY, HMBC) | Atom-to-atom connectivity | Elucidates the complete molecular structure |

| High-Resolution MS | Exact mass and elemental composition | Confirms molecular formula |

| MS/MS | Fragmentation pattern | Provides structural fragments for confirmation |

| IR Spectroscopy | Functional groups | Identifies hydroxyl, ketone, ether, and C-F bonds |

Role As a Research Probe and Radioligand

Development and Characterization of Tritiated 6-Fluoro-6-desoxyoxymorphone ([3H]FOXY)

This compound, often referred to as FOXY in its tritiated form ([3H]FOXY), was developed as a fluorinated derivative of the potent opioid agonist oxymorphone. nih.gov The primary goal of its synthesis was to create a ligand suitable for in vivo imaging techniques like Positron Emission Tomography (PET). researchgate.net

The tritiated version, [3H]FOXY, was characterized as a highly selective radioligand for mu-opioid receptors. nih.govnih.gov Studies using rat brain membranes demonstrated that [3H]FOXY selectively binds to mu-opioid sites with the significant advantage of low nonspecific binding. researchgate.netnih.gov At concentrations up to 19 nM, specific binding accounted for 90% of the total binding, highlighting its precision as a research tool. nih.gov This high selectivity was further confirmed through the use of site-directed acylating agents, which did not significantly affect the binding of kappa-receptor ligands like [3H]bremazocine. nih.govcapes.gov.br

Binding analysis using Scatchard plots revealed that the interaction of [3H]FOXY with rat brain membranes is not straightforward, showing a curvilinear relationship. nih.govcapes.gov.br This curvilinearity suggests that [3H]FOXY interacts with more than one class of mu-opioid binding sites. nih.govcapes.gov.br Despite its high affinity for mu-receptors in vitro, [3H]FOXY did not accumulate significantly in the brains of living rats, a phenomenon attributed to the high sodium concentrations in vivo which can decrease agonist binding. semanticscholar.org

Table 1: In Vitro Binding Characteristics of [3H]FOXY

| Property | Finding | Source |

|---|---|---|

| Receptor Selectivity | Highly selective for mu (µ) opioid receptors. | nih.govnih.gov |

| Nonspecific Binding | Low; specific binding is 90% of total at 19 nM. | nih.gov |

| Binding Profile | Curvilinear Scatchard plots, suggesting multiple mu-receptor binding sites. | nih.govcapes.gov.br |

| Influence of Acylating Agents | Binding not significantly affected by agents targeting other receptor types (e.g., BIT, FIT). | nih.govcapes.gov.br |

Application in Opioid Receptor Mapping and Visualization (Preclinical Imaging Modalities)

The properties of radiolabeled this compound make it a valuable asset for mapping the distribution and density of opioid receptors in preclinical studies.

This compound was originally conceived as a candidate for a PET scanning ligand. nih.govresearchgate.net PET is a non-invasive imaging technique that uses radiotracers to visualize and quantify metabolic processes and receptor distribution in the body. nih.gov The introduction of a fluorine atom into the oxymorphone structure was a strategic choice, as the radioactive isotope Fluorine-18 is a commonly used positron emitter in PET studies. nih.govmdpi.com While the initial development focused on its potential for PET, much of the subsequent research has utilized its tritiated form, [3H]FOXY, for in vitro and ex vivo studies. nih.govresearchgate.net

Autoradiography is a technique used to visualize the distribution of a radioactive substance within a tissue sample. In opioid research, [3H]FOXY has been employed in autoradiographic studies to map the location of mu-opioid receptors in rat brain tissues. umich.edu These studies involve incubating slide-mounted brain sections with the radioligand and then exposing them to film, creating an image that reveals the density and distribution of the target receptors. researchgate.net The high selectivity and low non-specific binding of [3H]FOXY are particularly advantageous for producing clear and precise autoradiograms, allowing for detailed anatomical mapping of mu-receptors. nih.gov

Utility in Photoaffinity Labeling Studies for Receptor Isolation and Identification

Beyond its use in binding and imaging studies, [3H]FOXY serves as a high-yield photoaffinity label. nih.govacs.org Photoaffinity labeling is a powerful biochemical technique used to identify and isolate receptors. nih.gov A photoaffinity probe, like [3H]FOXY, contains a photoreactive group that, upon exposure to light of a specific wavelength, forms a highly reactive intermediate. nih.govbeilstein-journals.org This intermediate then forms a stable, covalent bond with the nearest molecule, which is ideally the binding site of the target receptor. nih.gov

The ability of [3H]FOXY to be photoactivated allows it to permanently attach to the mu-opioid receptor. nih.gov This covalent linkage is crucial for subsequent receptor purification and characterization, as it keeps the label attached to the receptor even through harsh purification procedures. nih.gov This application makes [3H]FOXY a valuable tool for moving from identifying receptor binding to understanding the receptor's molecular structure. nih.govbrown.edu

Future Research Directions and Translational Perspectives Preclinical Focus

Elucidation of Further Novel Receptor Interactions and Signaling Pathways

While the primary interactions of many opioids are known, the complete picture of how compounds like 6-Fluoro-6-desoxyoxymorphone engage with the intricate network of opioid receptors and their subsequent signaling cascades remains to be fully elucidated. Future research will focus on identifying novel receptor interactions beyond the classical mu, delta, and kappa opioid receptors. mdpi.com This includes exploring potential interactions with the nociceptin/orphanin FQ peptide receptor (NOP/ORL-1) and other G protein-coupled receptors (GPCRs). mdpi.com

A significant area of investigation will be the concept of biased agonism. This refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. mdpi.com For example, a compound might strongly activate G protein-dependent signaling, which is associated with analgesia, while minimally engaging arrestin-mediated pathways, which have been linked to some adverse effects. mdpi.com Understanding the biased signaling profile of this compound is a critical step. Research will utilize in vitro assays, such as [³⁵S]GTPγS binding assays, to measure G protein activation and other techniques to assess arrestin recruitment. mdpi.com These studies will help to create a detailed "fingerprint" of the compound's signaling properties, potentially revealing a more favorable therapeutic profile.

Furthermore, the complexity of opioid receptor pharmacology is increased by the formation of homodimers and heterodimers, where receptors can pair up with themselves or other receptors, altering their signaling properties. mdpi.com Investigating how this compound interacts with these receptor complexes is a key future direction that could explain unique pharmacological effects.

Exploration of Advanced Preclinical Models for Mechanistic Studies

To gain deeper insights into the mechanisms of action of this compound, researchers are moving beyond traditional animal models to more sophisticated and translatable systems. Human iPSC (induced pluripotent stem cell)-derived midbrain organoids, for instance, offer a promising platform to study the effects of opioids on human neurodevelopment and neuronal activity in a three-dimensional, human-relevant context. wiley.com These organoid models can be used to investigate cell-type-specific responses to the compound and to explore the molecular and cellular effects of long-term exposure. wiley.com

The development and use of more refined behavioral models in animals are also essential. These models aim to better replicate the complexities of human conditions. For instance, instead of relying solely on reflexive pain tests, researchers are using models that assess more complex pain-related behaviors. mdpi.com The formalin test, which induces a biphasic pain response, is one such model that allows for the study of both acute and more persistent pain mechanisms. mdpi.com

Optimization of Radioligand Properties for Enhanced Research Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of opioid receptors in the living brain. nih.gov The development of radiolabeled versions of compounds like this compound, where a positron-emitting isotope such as Fluorine-18 is incorporated into the molecule, is crucial for these studies. mdpi.comnih.gov

Future research will focus on optimizing the properties of these radioligands to enhance their utility in PET imaging. This includes improving their selectivity for specific opioid receptor subtypes, ensuring they have appropriate brain uptake and kinetics, and developing more efficient and automated radiosynthesis methods. mdpi.comnih.govresearchgate.net An optimized radioligand will allow for clearer and more accurate imaging of its target receptors, facilitating a better understanding of their distribution and density in various brain regions. rug.nl

The ultimate goal is to develop radioligands that can be used to clarify the in vivo receptor subtype selectivity of this compound and to investigate the role of specific opioid receptors in various neurological and psychiatric conditions. mdpi.com This will provide invaluable information for understanding the compound's mechanism of action and for guiding the development of future therapeutic strategies. nih.gov

Integration of Omics Technologies in Understanding Compound-Receptor Dynamics

The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, represents a paradigm shift in preclinical opioid research. nih.govnih.gov These powerful, high-throughput approaches allow for a global and unbiased analysis of the molecular changes that occur in response to a compound like this compound.

For example, transcriptomics can be used to identify changes in gene expression in specific brain regions following administration of the compound. nih.gov This can reveal the downstream signaling pathways and cellular processes that are affected. Proteomics can identify changes in protein expression and post-translational modifications, providing further insight into the molecular mechanisms of action. researchgate.net

By combining these different omics datasets, researchers can construct a comprehensive picture of the compound-receptor dynamics and the subsequent biological response. nih.gov This systems-level understanding can help to identify novel drug targets, uncover unexpected mechanisms of action, and identify potential biomarkers that could be used to predict treatment response. nih.gov The application of these technologies to the study of this compound will be instrumental in building a complete and nuanced understanding of its pharmacological profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Fluoro-6-desoxyoxymorphone, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves fluorination at the 6-position of oxymorphone derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor®. Post-synthesis, validate purity via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirm structural integrity using -NMR and -NMR. Mass spectrometry (HRMS) should confirm molecular weight (expected m/z: ~363.4 g/mol for CHFNO). Cross-reference with established protocols for opioid derivatives to ensure reproducibility .

Q. How can researchers design initial pharmacological assays to assess this compound’s opioid receptor affinity?

- Methodological Answer : Use competitive binding assays with -naloxone or -DAMGO as radioligands in HEK-293 cells expressing μ-opioid receptors (MOR). Include positive controls (e.g., oxymorphone) and negative controls (vehicle-only wells). Calculate IC values using nonlinear regression analysis. Validate results with functional assays (e.g., GTPγS binding) to distinguish agonist/antagonist activity .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro receptor affinity data and in vivo analgesic efficacy for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier permeability) or metabolite activity. Conduct comparative studies using:

- Microdialysis to measure CNS penetration in rodent models.

- Metabolite profiling (LC-MS/MS) to identify active derivatives.

- Knockout models (e.g., MOR mice) to isolate receptor-specific effects. Statistical meta-analysis of dose-response curves across studies can clarify mechanistic outliers .

Q. What strategies optimize experimental design for studying structure-activity relationships (SAR) in fluorinated opioid analogs?

- Methodological Answer : Apply the PICOT framework :

- Population : MOR, KOR, and DOR transfected cell lines.

- Intervention : Systematic substitution of functional groups (e.g., 6-fluoro vs. 6-hydroxy).

- Comparison : Parent compound (oxymorphone) and FDA-approved analogs.

- Outcome : Binding affinity (K), efficacy (EC), and selectivity ratios.

- Timeframe : Acute (≤1 hr) vs. chronic (7-day) exposure in tolerance assays. Use multivariate ANOVA to isolate fluorination effects from confounding variables .

Q. How can researchers resolve conflicting data on the metabolic stability of this compound in hepatic microsome assays?

- Methodological Answer : Contradictions may stem from species-specific cytochrome P450 (CYP) activity. Perform cross-species comparisons (human vs. rat microsomes) with CYP inhibitors (e.g., ketoconazole for CYP3A4). Use recombinant CYP isoforms to identify primary metabolic pathways. Validate findings with in vivo pharmacokinetic studies in rodents, correlating plasma half-life (t) with microsomal clearance rates .

Data Analysis and Interpretation

Q. What advanced analytical techniques are critical for confirming the stereochemical purity of this compound?

- Methodological Answer : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) and polarimetric detection to separate enantiomers. Confirm absolute configuration via X-ray crystallography of a co-crystallized derivative (e.g., with naltrexone). Compare experimental circular dichroism (CD) spectra with computational predictions (TDDFT) to rule out racemization .

Q. How can researchers mitigate bias when analyzing behavioral data from this compound’s analgesic assays?

- Methodological Answer : Implement double-blind protocols where experimenters and subjects are unaware of treatment groups. Use automated behavioral tracking software (e.g., EthoVision XT) to quantify nociceptive responses (e.g., tail-flick latency). Apply mixed-effects models to account for inter-individual variability and censored data (e.g., maximum cutoff times) .

Ethical and Novelty Considerations

Q. What frameworks ensure ethical rigor in preclinical studies of potent opioids like this compound?

- Methodological Answer : Adhere to the FINER criteria :

- Feasible : Use minimal effective doses to reduce animal suffering.

- Novel : Compare against existing opioids with known abuse liability (e.g., fentanyl).

- Ethical : Obtain IACUC approval and follow ARRIVE guidelines for transparency.

- Relevant : Prioritize assays with translational relevance (e.g., respiratory depression models). Publish negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.